molecular formula C17H19NO4 B2653610 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one CAS No. 1821457-41-3

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B2653610
CAS No.: 1821457-41-3
M. Wt: 301.342
InChI Key: ZWFCTGPTYBCYPB-VOTSOKGWSA-N
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Description

6-[(2E)-3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a coumarin backbone modified with a dimethylamino acryloyl side chain and multiple methyl substituents. Its molecular formula is C19H23NO4, with a molecular weight of 329.40 and CAS number 1821457-39-9 . The compound features:

  • A 3,4,8-trimethyl-substituted chromenone core, enhancing steric bulk and hydrophobicity.
  • A 7-hydroxy group, which may contribute to hydrogen bonding and solubility.

This compound is reported with 95% purity , making it suitable for pharmacological and structural studies. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.

Properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-9-10(2)17(21)22-16-11(3)15(20)13(8-12(9)16)14(19)6-7-18(4)5/h6-8,20H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFCTGPTYBCYPB-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)C(=O)/C=C/N(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one and 3-(dimethylamino)prop-2-enoyl chloride.

    Reaction Conditions: The key step involves the acylation of the chromen-2-one core with 3-(dimethylamino)prop-2-enoyl chloride under basic conditions. Common bases used include pyridine or triethylamine.

    Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batch sizes. This includes:

    Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to maximize yield and minimize by-products.

    Continuous Flow Chemistry: For large-scale production, continuous flow chemistry techniques may be employed to enhance efficiency and safety.

    Purification and Quality Control: Industrial production also involves rigorous purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the dimethylamino prop-2-enoyl group can be reduced to form a saturated amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

    Oxidation: Formation of 7-oxo-3,4,8-trimethyl-2H-chromen-2-one.

    Reduction: Formation of 6-[(3-dimethylamino)propyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its chromen-2-one core is particularly valuable for creating compounds with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and hydroxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related chromenone derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
6-[(2E)-3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one C19H23NO4 329.40 3,4,8-trimethyl, 7-hydroxy, (2E)-3-(dimethylamino)prop-2-enoyl High purity (95%); potential bioactivity
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one C16H17NO4 287.31 4,8-dimethyl, 7-hydroxy, (2E)-3-(dimethylamino)prop-2-enoyl Lower steric hindrance; CAS 1821457-33-3
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one (4e) C20H17NO4 335.36 4-dimethylaminophenyl acryloyl, no methyl groups on chromenone Enhanced π-π interactions; IR: 1712 cm⁻¹
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one C24H24F3NO5 463.46 Trifluoromethyl, dihydrobenzodioxin, propyl, dimethylaminomethyl High lipophilicity; metabolic stability

Structural and Functional Insights:

Substituent Effects on Hydrophobicity: The 3,4,8-trimethyl groups in the target compound increase steric hindrance and hydrophobicity compared to the 4,8-dimethyl analog (C16H17NO4, MW 287.31) . This may enhance membrane permeability but reduce aqueous solubility. The trifluoromethyl group in the C24H24F3NO5 derivative (MW 463.46) introduces electronegativity, improving metabolic stability and binding affinity to hydrophobic pockets .

Spectroscopic Differences :

  • Compound 4e exhibits a strong IR carbonyl stretch at 1712 cm⁻¹ , typical of acryloyl groups, and NMR signals for aromatic protons at δ 6.54–8.1 ppm . Similar spectral features are expected for the target compound, though methyl substituents may upfield-shift proton signals.

Purity and Applications: The target compound and its 4,8-dimethyl analog are both reported with 95% purity , suggesting suitability for high-throughput screening. In contrast, trifluoromethyl-containing derivatives (e.g., C24H24F3NO5) are marketed for specialized applications, such as kinase inhibition .

Research Findings and Implications

  • Biological Activity: The dimethylamino acryloyl moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents. The target compound’s trimethyl substitution may optimize steric interactions with target proteins compared to less-substituted analogs .
  • Synthetic Accessibility : The compound’s purity (95%) indicates robust synthetic protocols, likely involving Claisen-Schmidt condensation for acryloyl group introduction .

Biological Activity

6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chromenone core with a dimethylamino group and a hydroxy group, which are crucial for its biological interactions. The molecular formula is C18H21NO4C_{18}H_{21}NO_4 with a molecular weight of approximately 315.4 g/mol .

Property Value
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
CAS Number1821457-37-7
IUPAC Name6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethylchromen-2-one

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : It can bind to specific receptors on cell membranes, altering intracellular signaling pathways that regulate various physiological processes.
  • Gene Expression Modulation : The compound may influence gene expression related to inflammation, cancer progression, and other cellular functions .

Biological Activities

Research indicates that compounds similar to 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one exhibit several pharmacological properties:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Studies suggest that chromenone derivatives can reduce inflammation markers in vitro and in vivo.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar chromenone derivatives on different cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM .
    Cell Line IC50 (µM)
    MCF-7 (Breast)12.5
    HeLa (Cervical)8.0
    A549 (Lung)10.0
  • Anti-inflammatory Studies : In an animal model of inflammation, administration of the compound led to a reduction in paw edema by approximately 50% compared to control groups .
  • Mechanistic Insights : Docking studies have shown that the compound has a high binding affinity for specific targets involved in cancer pathways, suggesting potential as a lead compound for drug development .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying this coumarin derivative, and how can reaction yields be optimized?

Answer:
Synthesis typically involves a multi-step approach, starting with the formation of the chromen-2-one core via Pechmann condensation or Kostanecki acylation. The α,β-unsaturated ketone moiety (enone group) is introduced via a Claisen-Schmidt condensation between a substituted acetophenone and dimethylamino-propanal. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Yield optimization requires strict control of reaction conditions:

  • Temperature : Maintain <60°C during condensation to prevent side reactions like retro-aldol decomposition .
  • Catalysts : Use anhydrous HCl or BF₃·Et₂O for Pechmann reactions to enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve enone coupling efficiency .

Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Answer:

  • 1H/13C NMR : Identify substituent positions (e.g., dimethylamino protons at δ 2.9–3.1 ppm, chromenone carbonyl at δ 191 ppm) and confirm E/Z isomerism of the enone .
  • IR Spectroscopy : Detect key functional groups (C=O stretch at ~1712 cm⁻¹, phenolic -OH at ~3125 cm⁻¹) .
  • HPLC-MS : Use reversed-phase C18 columns (acetonitrile/0.1% formic acid) to assess purity (>95%) and detect degradation products .

Advanced: How can researchers address solubility limitations in aqueous and organic matrices during bioactivity assays?

Answer:
The compound’s low water solubility (due to hydrophobic methyl groups and planar chromenone core) requires:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to minimize cytotoxicity .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro studies .
  • Experimental design : Apply split-plot factorial designs to test solubility across pH gradients (4.0–7.4) and solvent ratios .

Advanced: How should contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be analyzed mechanistically?

Answer:
Contradictions often arise from concentration-dependent redox behavior:

  • Molecular docking : Model interactions with redox-sensitive targets (e.g., NADPH oxidase, Nrf2-Keap1 pathway) to identify dual-function binding sites .
  • Substituent effects : Compare methyl and hydroxy group positions to analogous coumarins (e.g., 6,7-dihydroxy derivatives show stronger antioxidant activity) .
  • Dose-response assays : Use nonlinear regression (Hill equation) to quantify EC₅₀ for antioxidant/pro-oxidant switching .

Advanced: What experimental frameworks are suitable for evaluating environmental persistence and ecotoxicological impacts?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory studies :

  • Hydrolysis/photolysis : Expose to UV-C (254 nm) and monitor degradation via LC-QTOF-MS.
  • Partition coefficients : Determine log Kow (octanol-water) to predict bioaccumulation.

Ecosystem modeling : Use microcosms to assess chronic toxicity in Daphnia magna (LC₅₀) and algal growth inhibition.

Advanced: How can researchers resolve discrepancies in reported degradation pathways under varying environmental conditions?

Answer:

  • Isotopic labeling : Track 13C-labeled compounds in soil/water systems to identify abiotic vs. biotic degradation .
  • QSPR models : Corporate substituent electronic parameters (Hammett σ) to predict hydrolysis rates .
  • Advanced analytics : Use HRMS/MS to differentiate oxidation products (e.g., quinone vs. epoxide intermediates) .

Advanced: What strategies improve the isolation of stereoisomers or tautomeric forms during synthesis?

Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with heptane/ethanol for enantioseparation .
  • Dynamic NMR : Characterize tautomerism (e.g., keto-enol) by variable-temperature 1H NMR (25–60°C) .
  • Crystallography : Optimize solvent polarity (e.g., acetone/hexane) to isolate stable tautomers via slow evaporation .

Advanced: How can computational methods predict structure-activity relationships (SAR) for novel analogs?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare frontier molecular orbitals (HOMO/LUMO) and redox potentials .
  • Molecular dynamics : Simulate membrane permeability (log P) using coarse-grained force fields (MARTINI) .
  • ADMET prediction : Apply SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .

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